molecular formula C9H12O3 B13680145 Ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate

Ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate

Cat. No.: B13680145
M. Wt: 168.19 g/mol
InChI Key: ZUZYPDPTBNVQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclopentene, featuring an ethyl ester group, a methyl group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate exerts its effects involves interactions with various molecular targets. The ketone and ester functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methyl group and an ethyl ester group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 2-methyl-5-oxocyclopentene-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-3-12-9(11)8-6(2)4-5-7(8)10/h3-5H2,1-2H3

InChI Key

ZUZYPDPTBNVQMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.